![molecular formula C15H16N2O2 B2933696 N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide CAS No. 1207020-97-0](/img/structure/B2933696.png)
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide
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Description
“N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has diverse applications in scientific research due to its unique structure and properties.
Synthesis Analysis
A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .Molecular Structure Analysis
The molecular structure of “N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide” is unique and contributes to its diverse applications in scientific research. The linkers between the quinoline and the tert-butyltetrazole moieties in the compound differ in chain length, basicity, and substitution .Chemical Reactions Analysis
The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The solid complex was characterized by several physicochemical methods .Scientific Research Applications
Metabolism in Rat Liver Microsomes
The metabolism of a related compound, 8-aminoquinoline, was studied in rat hepatic microsomal systems. This study revealed the compound's transformation into two more polar metabolites, suggesting the involvement of different cytochrome P-450 isozymes in its metabolism, which could be relevant for understanding the metabolic pathways of similar compounds like N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Theoharides, Chung, & Velázquez, 1985).
Photostability and Biological Activity
Research on fluoroquinolones substituted at the 8 position, such as Q-35, highlights their stability against UV irradiation. This stability is attributed to the methoxy group at the 8 position, which might be relevant for understanding the photostability of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Matsumoto et al., 1992).
Antileishmanial Activity
A study on the antileishmanial activity of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, found that some members of this class significantly outperformed standard treatments. This suggests potential applications of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide in antileishmanial therapy (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Antibacterial Activity and Safety Profile
The synthesis and study of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents revealed their activity against various bacteria and highlighted a reduction in potential side effects compared to other compounds. This information could be pertinent for evaluating the safety and efficacy of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide as an antibacterial agent (Sánchez et al., 1995).
Synthesis and Antimicrobial Study
A study focused on the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activities. The findings provide insights into the structural modifications that enhance antimicrobial activity, which could be applied to N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Patel & Patel, 2010).
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-11-6-3-7-16-14(11)13(9-12)17-15(18)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJVNMBNLDMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide |
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